1-(4-Bromo-3-fluorobenzyl)-3,3-difluoropyrrolidine
Overview
Description
1-(4-Bromo-3-fluorobenzyl)-3,3-difluoropyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-bromo-3-fluorobenzyl group and two fluorine atoms at the 3-position of the pyrrolidine ring
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorobenzyl)-3,3-difluoropyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Synthesis of 4-Bromo-3-fluorobenzyl bromide: This intermediate can be prepared by bromination of 4-fluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Formation of 1-(4-Bromo-3-fluorobenzyl)pyrrolidine: The 4-bromo-3-fluorobenzyl bromide is then reacted with pyrrolidine in the presence of a base such as potassium carbonate (K2CO3) to form the corresponding pyrrolidine derivative.
Introduction of Fluorine Atoms: The final step involves the introduction of fluorine atoms at the 3-position of the pyrrolidine ring. This can be achieved using a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST) under appropriate reaction conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorobenzyl)-3,3-difluoropyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate (KMnO4) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Chemical Biology: It can be used as a probe to study biological processes and interactions involving fluorinated compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-3,3-difluoropyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool for drug discovery.
Comparison with Similar Compounds
1-(4-Bromo-3-fluorobenzyl)-3,3-difluoropyrrolidine can be compared with other similar compounds, such as:
1-(4-Bromo-3-fluorobenzyl)pyrrolidine: Lacks the additional fluorine atoms at the 3-position of the pyrrolidine ring, which may affect its chemical reactivity and biological activity.
1-(4-Bromo-3-fluorobenzyl)-3-fluoropyrrolidine: Contains only one fluorine atom at the 3-position, which may result in different physicochemical properties and applications.
1-(4-Bromo-3-fluorobenzyl)-3,3-dichloropyrrolidine: Substitutes chlorine atoms for fluorine atoms, which can lead to differences in reactivity and biological effects.
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]-3,3-difluoropyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-9-2-1-8(5-10(9)13)6-16-4-3-11(14,15)7-16/h1-2,5H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZFUTFADLMZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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